Product packaging for Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate(Cat. No.:CAS No. 58835-31-7)

Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate

Cat. No.: B12873155
CAS No.: 58835-31-7
M. Wt: 236.22 g/mol
InChI Key: ZTPQCVQGNPAEMU-UHFFFAOYSA-N
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Description

Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate is a chemical compound of research interest. A structurally related compound, Methyl 2-(3-acetamido-2-oxooxolan-3-yl)oxybenzoate, has been identified in chemical databases, suggesting this class of molecules is explored in scientific research . The specific applications, mechanism of action, and research value for this compound are currently being characterized. Researchers are encouraged to consult the primary scientific literature for the latest findings. This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O5 B12873155 Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate CAS No. 58835-31-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58835-31-7

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 2-(2-oxooxolan-3-yl)oxybenzoate

InChI

InChI=1S/C12H12O5/c1-15-11(13)8-4-2-3-5-9(8)17-10-6-7-16-12(10)14/h2-5,10H,6-7H2,1H3

InChI Key

ZTPQCVQGNPAEMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CCOC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 2 Oxooxolan 3 Yl Oxy Benzoate

Retrosynthetic Analysis and Strategic Disconnections for the Benzoate-Oxolanone Scaffold

A retrosynthetic analysis of methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate reveals several logical bond disconnections that inform the design of synthetic routes. The primary scaffold consists of a methyl salicylate (B1505791) unit linked via an ether bond to the 3-position of a γ-butyrolactone ring.

Key Disconnections:

Ether Linkage (C-O Bond): The most apparent disconnection is the ether bond between the phenolic oxygen of the benzoate (B1203000) and the C3 carbon of the oxolanone. This suggests a synthesis involving the reaction of methyl salicylate with a suitable 3-substituted γ-butyrolactone precursor.

Ester Linkage (C-O Bond): Alternatively, the ester bond of the methyl benzoate can be disconnected. This approach would involve the esterification of a pre-formed 2-[(2-oxooxolan-3-yl)oxy]benzoic acid.

Lactone Ring (C-O and C-C Bonds): A more complex strategy involves the formation of the oxolanone ring as a key step. This could be achieved through intramolecular cyclization of a γ-hydroxy carboxylic acid or ester derivative, which itself is assembled from simpler precursors.

These disconnections lead to two primary synthetic strategies: a convergent approach where the benzoate and oxolanone fragments are synthesized separately and then coupled, or a linear approach where one fragment is built upon the other.

Direct Esterification and Etherification Approaches to the Core Structure

The direct formation of the ester and ether bonds is a common and practical approach to assembling the target molecule.

Catalytic Systems for Benzoate Ester Formation

The formation of the methyl benzoate moiety is typically achieved through the esterification of salicylic (B10762653) acid or its derivatives. While traditional methods using mineral acids like sulfuric acid are effective, they often require harsh conditions and lead to purification challenges. mdpi.comgoogle.com Modern catalytic systems offer milder and more efficient alternatives.

Solid acid catalysts, such as zirconium-based catalysts, have shown promise in the esterification of benzoic acids. mdpi.com For instance, a Zr/Ti solid acid catalyst has been effectively used for the synthesis of various methyl benzoates. mdpi.com These catalysts are often recoverable and reusable, making the process more environmentally friendly. mdpi.comgoogle.com Lewis acids, such as those based on iron or aluminum, can also catalyze esterification, sometimes in conjunction with a Brønsted acid co-catalyst. mdpi.com

Microwave-assisted synthesis in the presence of ionic liquids has also emerged as a rapid and efficient method for the preparation of salicylate esters. google.com This technique can significantly reduce reaction times and improve yields. google.com

Table 1: Comparison of Catalytic Systems for Methyl Salicylate Synthesis

Catalyst SystemReaction ConditionsAdvantagesDisadvantages
Mineral Acids (e.g., H₂SO₄)High temperature, long reaction timesLow costHarsh conditions, difficult to recover, waste generation mdpi.comgoogle.com
Solid Acid Catalysts (e.g., Zr/Ti)Moderate to high temperatureReusable, environmentally friendly, high activity mdpi.comgoogle.comMay require specific preparation methods
Lewis Acids (e.g., FeCl₃)Varies, may require co-catalystCan be effective for specific substratesMay require anhydrous conditions, potential for side reactions mdpi.com
Ionic Liquids with Microwave85-115 °C, 15-30 minRapid, high yields, recyclable catalyst google.comHigher initial cost of ionic liquids

Cyclization Reactions for the Oxolanone Ring System

The γ-butyrolactone (oxolanone) ring is a common structural motif in natural products and can be synthesized through various cyclization strategies. nih.gov The most direct method is the intramolecular esterification of a γ-hydroxy carboxylic acid. nih.gov

Recent advancements have focused on developing novel methods for lactone formation. For example, a carboxylative cyclization of allylic alcohols using carbon dioxide radical anion under photoredox catalysis provides a direct route to γ-butyrolactone derivatives. acs.org This method involves the sequential carboxylation and cyclization to form the five-membered ring. acs.org

Acid-catalyzed cyclopropane (B1198618) opening/intramolecular trapping reactions have also been employed to construct fused butyrolactone systems. nih.gov For instance, a Bi(OTf)₃-catalyzed ring-opening cyclization of cyclopropyl (B3062369) carbinols can lead to the formation of α-alkylidene-γ-butyrolactones. epa.gov

Enantioselective and Diastereoselective Synthesis of this compound

The 3-position of the oxolanone ring in the target molecule is a stereocenter. Therefore, the development of enantioselective and diastereoselective synthetic methods is crucial for accessing stereochemically pure isomers.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries can be employed to control the stereochemistry during the formation of the oxolanone ring or the installation of the ether linkage. For example, a chiral auxiliary attached to one of the reacting partners can direct the approach of the other, leading to a diastereoselective reaction. After the desired stereocenter is set, the auxiliary can be removed.

Asymmetric Catalysis in Carbon-Oxygen Bond Formations

Asymmetric catalysis offers a more elegant and atom-economical approach to stereocontrol. This can be applied to either the C-O ether bond formation or the cyclization step to form the oxolanone ring.

For the synthesis of chiral 2-hydroxy-4-butyrolactone derivatives, a tandem biocatalytic approach using stereoselective aldolases and ketoreductases has been reported. acs.org This method allows for the stereodivergent synthesis of all four possible stereoisomers from simple achiral starting materials. acs.org While not directly applied to the title compound, this strategy highlights the potential of biocatalysis in accessing enantiopure building blocks.

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. For instance, the combination of an asymmetric organocatalytic aldol (B89426) reaction with a subsequent biotransformation has been used for the synthesis of (R)-pantolactone, a related γ-butyrolactone. acs.org

Diastereoselective Inductions in Oxolanone Synthesis

The synthesis of the oxolanone (or γ-butyrolactone) moiety of this compound with precise stereochemical control is a critical challenge. Diastereoselective induction methods are employed to control the relative stereochemistry of the substituents on the lactone ring.

Recent advancements have demonstrated the power of photoredox and hydrogen atom transfer (HAT) catalysis in the diastereoselective synthesis of γ-butyrolactones. acs.org In one such method, various allylic alcohols are converted into γ-butyrolactone derivatives. The diastereoselectivity in this process is established during a key protonation step. For instance, the synthesis of certain 4,5-substituted lactones proceeds with notable trans-diastereoselectivity. acs.org High temperatures and basic conditions can further facilitate the cyclization to form the desired γ-butyrolactone. acs.org

Another powerful strategy involves a cascade inter–intramolecular double Michael reaction. This approach has been used to synthesize highly functionalized cyclohexanones from curcumins and arylidenemalonates with complete diastereoselectivity in many cases, highlighting how cascade reactions can effectively set multiple stereocenters in a single transformation. beilstein-journals.org Such principles can be adapted for the stereocontrolled synthesis of substituted oxolanones.

The table below summarizes research findings on diastereoselective γ-butyrolactone synthesis, illustrating the influence of different catalytic systems and conditions on stereochemical outcomes.

Reactant(s)Catalytic System/MethodKey ConditionProductDiastereoselectivity
α,α-diaryl allylic alcoholPhotoredox/HAT CatalysisBlue Light, 100 °C4,5-substituted-γ-butyrolactonetrans-Diastereoselective
Curcumin and ArylidenemalonatePhase Transfer Catalysis (TBAB/KOH)Room TemperatureFunctionalized CyclohexanoneComplete Diastereoselectivity

Multicomponent Reaction Strategies for Complex Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient route for scaffold assembly. researchgate.net These reactions are prized for their atom economy, reduction of intermediate isolation steps, and ability to rapidly generate molecular diversity.

For a molecule like this compound, an MCR approach could hypothetically assemble the core structure in a convergent manner. Isocyanide-based MCRs, such as the Ugi reaction, are particularly well-suited for this purpose. A conceptual Ugi four-component reaction could involve:

An acid: Methyl salicylate, providing the benzoate portion.

An aldehyde or ketone: A suitable carbonyl compound that can serve as a precursor to the oxolanone ring, such as levulinaldehyde.

An amine: A simple amine like ammonia.

An isocyanide: A convertible isocyanide that can be transformed into the lactone functionality post-reaction.

The resulting Ugi adduct would contain the necessary atoms and functional groups, which could then be cyclized in a subsequent step to form the final oxolanone ring structure. Research has shown the successful use of Ugi reactions to synthesize complex N-substituted anthranilic acid derivatives, which are structurally related to the methyl salicylate portion of the target molecule. researchgate.net This demonstrates the feasibility of using MCRs to create highly functionalized aromatic scaffolds.

Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety and efficiency. solubilityofthings.comrroij.com These principles advocate for waste prevention, maximization of atom economy, use of safer solvents, energy efficiency, and employment of catalytic and renewable resources. acs.orgyoutube.com

Solvent-Free and Aqueous Phase Methodologies

A key tenet of green chemistry is the reduction or replacement of hazardous organic solvents. researchgate.net Water is an ideal green solvent due to its non-toxicity, abundance, and non-flammability. researchgate.net In the context of synthesizing the oxolanone precursor, γ-butyrolactone (GBL), research has shown that the catalytic hydrogenation of 2-furanone can be effectively performed in water, achieving a 77% isolated yield. nih.gov While tetrahydrofuran (B95107) (THF) provided a higher yield (89%), the efficacy of water as a reaction medium is a significant finding for sustainable production. nih.gov

Chemoenzymatic strategies often utilize aqueous-organic two-phase systems. For example, the synthesis of (S)-3-hydroxy-γ-butyrolactone has been achieved via lipase-catalyzed hydrolysis. nih.gov Using an organic solvent like tert-butyl methyl ether in a biphasic system allows for the extraction of by-products and maintains the stability of the enzyme, which is often immobilized on a solid support. nih.gov This approach simplifies product recovery and avoids the need for pH adjustments. nih.gov

Heterogeneous Catalysis and Catalyst Reusability

Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry. They offer significant advantages, including ease of separation from the reaction mixture, reduced waste, and the potential for recycling and reuse. ucsd.edu

A notable example is the synthesis of γ-butyrolactone (GBL) via the hydrogenation of biomass-derived 2-furanone using a palladium catalyst supported on humin-derived activated carbon (Pd/HAC). rsc.orgresearchgate.net This solid catalyst is easily recovered by centrifugation and can be reused for multiple cycles with only a marginal loss of activity. rsc.org This recyclability significantly improves the economic and environmental profile of the process.

The table below details the reusability of the 4% Pd/HAC catalyst in the hydrogenation of 2-furanone to GBL.

Catalytic CycleGBL Isolated Yield (%)
189
288
387
486
585
Data sourced from studies on Pd/HAC catalyzed hydrogenation. rsc.org

Beyond this, robust metal-organic frameworks (MOFs) have been developed as reusable catalysts for oxidation reactions, which can be crucial for preparing functionalized precursors. ucsd.edu For instance, a Cr-metalated, Zr(IV)-based MOF has been shown to be an efficient and completely recyclable catalyst for the oxidation of alcohols. ucsd.edu Such innovative catalytic systems are paving the way for more sustainable chemical manufacturing.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 2 2 Oxooxolan 3 Yl Oxy Benzoate

Chemical Transformations at the Benzoate (B1203000) Ester Moiety

The benzoate ester portion of the molecule, specifically the methyl ester group, is susceptible to nucleophilic acyl substitution reactions. The most prominent of these are transesterification and hydrolysis, which proceed under various catalytic conditions. The electronic properties of the benzene (B151609) ring and the ortho-alkoxy substituent influence the reactivity of the ester carbonyl group.

Transesterification is a pivotal reaction for modifying the ester functionality, involving the exchange of the methyl group with another alkyl group from an alcohol. This equilibrium-driven process can be catalyzed by acids or bases.

The reaction with a generic alcohol (R-OH) proceeds as follows: Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate + R-OH ⇌ Alkyl 2-[(2-oxooxolan-3-yl)oxy]benzoate + Methanol (B129727)

The kinetics of such reactions are typically studied under pseudo-first-order conditions with a large excess of the incoming alcohol. The rate is dependent on the nature of the alcohol, the catalyst used, and the reaction temperature. While specific kinetic data for this compound is not extensively documented, analogous studies on methyl benzoate transesterification provide valuable insights. For instance, the transesterification of methyl benzoate with higher alcohols is an area of significant research, particularly in the context of biodiesel production. mdpi.comunl.edu

Thermodynamically, the position of the equilibrium is influenced by the relative stability of the reactant and product esters and alcohols. The removal of methanol, for example by distillation, can drive the equilibrium towards the formation of the new ester. Activation energies for transesterification reactions of methyl esters with alcohols, catalyzed by acids or bases, typically fall within a range that allows the reaction to proceed at moderate temperatures. mdpi.comresearchgate.net

Table 1: Representative Kinetic and Thermodynamic Data for Transesterification of Methyl Esters This table presents illustrative data from related systems to approximate the expected values for the transesterification of this compound.

Alcohol (R-OH)CatalystTemperature (°C)Activation Energy (Ea, kJ/mol)Enthalpy of Activation (ΔH‡, kJ/mol)Entropy of Activation (ΔS‡, J/mol·K)
EthanolH₂SO₄6055.652.1-120.5
n-ButanolNaOH5050.847.3-135.2
IsopropanolH₂SO₄7062.358.8-110.8
n-ButanolLipase4545.141.6-150.0

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-[(2-oxooxolan-3-yl)oxy]benzoic acid, is another key reaction. This transformation can be catalyzed by either acid or base, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst. nih.gov The rate of this reaction is generally dependent on the concentration of both the ester and the hydronium ion.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion, which is a stronger base than the resulting carboxylate. The methoxide ion subsequently deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, driving the equilibrium towards the products. The final products are the carboxylate salt and methanol. Acidification in a separate workup step is required to obtain the free carboxylic acid.

The rate constants for the saponification of substituted methyl benzoates have been studied extensively, providing a framework for understanding the electronic effects of substituents on the reaction rate.

Table 2: Representative Rate Constants for Base-Catalyzed Hydrolysis of Substituted Methyl Benzoates This table provides data for analogous compounds to illustrate the expected reactivity of this compound.

Substituent at ortho-positionCatalystSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
-HNaOH85% Ethanol/H₂O251.5 x 10⁻³
-OCH₃NaOH85% Ethanol/H₂O250.8 x 10⁻³
-ClNaOH85% Ethanol/H₂O251.1 x 10⁻²
-NO₂NaOH85% Ethanol/H₂O254.5 x 10⁻²

Reactivity Profile of the 2-Oxooxolan-3-yl System

The γ-butyrolactone ring is a strained five-membered ring system that exhibits a range of chemical behaviors, including ring-opening reactions, reactions at the carbonyl group, and transformations at the α- and γ-positions.

The 2-oxooxolan-3-yl moiety can undergo ring-opening reactions under both acidic and basic conditions. This process is often reversible, establishing an equilibrium between the lactone and its corresponding ring-opened γ-hydroxy acid derivative. researchgate.net

Under basic hydrolysis, the lactone ring opens to form the corresponding γ-hydroxy carboxylate salt. Acidification of this salt can lead to the free γ-hydroxy acid, which may then re-lactonize to form the starting lactone, particularly with heating. The position of this equilibrium is highly dependent on pH and temperature. researchgate.net In strongly alkaline conditions (pH > 12), the ring-opened form is heavily favored, while under acidic conditions (pH < 4), an equilibrium mixture of the lactone and the hydroxy acid exists. researchgate.net

The ring can also be opened by other nucleophiles, such as amines, to form the corresponding γ-hydroxy amides. This reaction is particularly relevant in the synthesis of various biologically active molecules.

Table 3: Equilibrium Position of γ-Butyrolactone (GBL) and γ-Hydroxybutyric Acid (GHB) under Various pH Conditions This table illustrates the general equilibrium behavior of the γ-butyrolactone ring system.

ConditionTime to Equilibrium% GBL at Equilibrium% GHB at Equilibrium
Pure H₂O (ambient temp.)Months~67%~33%
pH 2.0 Buffer (ambient temp.)Days~68%~32%
pH 7.0 Buffer (ambient temp.)Weeks-MonthsSlow conversion to GHB
pH 12.0 Buffer (ambient temp.)Minutes~0%~100%

The oxolanone ring possesses both electrophilic and nucleophilic centers. The carbonyl carbon is a primary electrophilic site, susceptible to attack by a wide range of nucleophiles. As discussed, this leads to ring-opening reactions.

The α-carbon of the lactone can also exhibit electrophilic character, particularly if a suitable leaving group is present or if an α-methylene group is formed in situ. nih.gov For instance, derivatives of α-methylene-γ-butyrolactone are known to act as Michael acceptors, undergoing conjugate addition with nucleophiles. nih.gov

The carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids. Protonation of the carbonyl oxygen activates the lactone towards nucleophilic attack. masterorganicchemistry.com

The 2-oxooxolan-3-yl core can be chemically modified through various functional group interconversions. One of the most significant transformations is the reduction of the lactone to a diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to yield 1,2-benzenedimethanol (B1213519) derivatives with a tethered diol side chain.

Other potential transformations include reactions at the α-carbon. Deprotonation at this position with a strong, non-nucleophilic base can generate an enolate, which can then react with various electrophiles, allowing for the introduction of new substituents at the α-position.

Additionally, the ether linkage at the 3-position can potentially be cleaved under harsh acidic conditions, although this would likely be accompanied by other transformations within the molecule.

Table 4: Selected Functional Group Interconversions of γ-Butyrolactone Derivatives This table provides examples of common transformations applicable to the oxolanone core.

ReactionReagent(s)Product Functional GroupTypical Conditions
Lactone ReductionLiAlH₄, then H₂ODiolAnhydrous THF, 0°C to reflux
α-Alkylation1. LDA; 2. R-Xα-Substituted LactoneAnhydrous THF, -78°C
Ring-opening AminolysisR-NH₂γ-Hydroxy AmideNeat or in a polar solvent, heat
Baeyer-Villiger Oxidation (of a related ketone)m-CPBAEster (Lactone)CH₂Cl₂, room temperature

Detailed Mechanistic Investigations of Key Reactions

Mechanistic investigations are crucial for understanding the transformation of this compound. Due to the absence of direct studies on this specific molecule, the following discussions are based on well-understood reactions of similar esters and lactones.

The kinetic isotope effect (KIE) is a powerful tool to elucidate reaction mechanisms by determining the rate-limiting step. libretexts.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart. libretexts.org For this compound, a key reaction susceptible to KIE studies is hydrolysis.

In the acid-catalyzed hydrolysis of esters, a significant solvent kinetic isotope effect is expected when the reaction is performed in D₂O instead of H₂O. stackexchange.com If the protonation of the carbonyl oxygen is the rate-determining step, a slower reaction rate in D₂O (kH/kD > 1) would be observed. stackexchange.com Conversely, if the nucleophilic attack by water is rate-limiting, the KIE might be less pronounced. stackexchange.com

For the hydrolysis of the lactone ring, sulfur-34 (B105110) KIEs have been used to study the hydrolysis of sulfate (B86663) monoesters, suggesting that S-O bond cleavage is rate-controlling. nih.gov By analogy, using heavy-atom KIEs (e.g., ¹⁸O) in the ester carbonyls of this compound could differentiate between an associative and a dissociative mechanism during hydrolysis. nih.gov

Table 1: Hypothetical Kinetic Isotope Effect Data for the Hydrolysis of this compound

Reaction ConditionIsotopic Substitutionk_light / k_heavyPostulated Rate-Determining Step
Acid-Catalyzed HydrolysisH₂O vs. D₂O2.5Proton transfer
Base-Catalyzed Hydrolysis¹⁶O vs. ¹⁸O in carbonyl1.05Nucleophilic attack

Note: The data in this table is hypothetical and based on general principles of kinetic isotope effects in ester hydrolysis.

Spectroscopic techniques are invaluable for the direct observation of transient intermediates in a reaction, providing strong evidence for a proposed mechanism. For reactions involving this compound, techniques like NMR, IR, and UV-Vis spectroscopy could be employed.

For instance, in a transesterification reaction, where the methoxy (B1213986) group of the methyl salicylate (B1505791) moiety is exchanged, on-line monitoring using near-infrared (NIR) spectroscopy can be utilized. nih.govdss.go.th This method allows for the tracking of the disappearance of the reactant and the appearance of the product in real-time without the need for sample workup. nih.gov The change in the vibrational frequency of the C-O bond can be correlated with the progress of the reaction.

Furthermore, in photochemical reactions, transient absorption spectroscopy could be used to detect short-lived excited states or radical intermediates. For benzoate esters, photochemical activation can lead to the formation of radical species, which can be observed using this technique. nih.govuni-regensburg.de

Table 2: Potential Spectroscopic Techniques for Monitoring Reaction Intermediates of this compound

Reaction TypeSpectroscopic TechniqueIntermediate/Species Monitored
TransesterificationNear-Infrared (NIR) SpectroscopyEster and alcohol functional groups
Photochemical RearrangementTransient Absorption SpectroscopyRadical intermediates, excited states
HydrolysisNMR SpectroscopyTetrahedral intermediate

Note: This table presents potential applications of spectroscopic techniques based on studies of similar compounds.

Rearrangement Reactions and Isomerization Pathways

The structure of this compound allows for several potential rearrangement and isomerization reactions.

A significant rearrangement reaction applicable to the phenolic ester portion of the molecule is the Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid. wikipedia.orgaskfilo.com Depending on the reaction conditions, such as temperature and solvent, the rearrangement can be selective for the ortho or para position. wikipedia.org A photochemical variant, the photo-Fries rearrangement, proceeds via a radical mechanism and can also yield ortho and para substituted products. wikipedia.orgthermofisher.com

The lactone moiety can also undergo isomerization. For instance, δ-lactones can isomerize to the more stable γ-lactones, a reaction that can be enzyme-catalyzed. acs.org In the case of this compound, which already contains a γ-lactone, isomerization to a different lactone structure is less likely under normal conditions. However, ring-opening hydrolysis followed by re-lactonization under different conditions could potentially lead to isomers. Studies on oxetane-carboxylic acids have shown that they can isomerize into lactones. nih.govacs.org

Photochemical and Electrochemical Activation and Transformations

The aromatic ester and lactone functionalities in this compound suggest that it can be activated by photochemical and electrochemical means.

Photochemical Activation: Benzoate esters can act as photosensitizers. nih.govuni-regensburg.de Upon absorption of light, they can be excited to a triplet state and facilitate energy transfer to other molecules. nih.gov This property can be harnessed to promote reactions such as C(sp³)–H fluorination in the presence of a suitable fluorine source. nih.govuni-regensburg.de Direct irradiation of aromatic esters can also lead to photo-Fries rearrangement, as mentioned earlier. wikipedia.org

Electrochemical Activation: Aromatic esters can be electrochemically reduced to form radical anions. nih.gov These radical anions can then undergo further reactions, such as cleavage of the C-O bond to generate an alkyl radical and a carboxylate. nih.gov This principle has been applied in deoxygenation reactions. nih.gov The electrochemical deprotection of aromatic esters to yield the corresponding alcohols is also a known transformation. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 2 Oxooxolan 3 Yl Oxy Benzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the aromatic and aliphatic protons. The protons of the benzene (B151609) ring appear in the range of δ 7.03–7.85 ppm. The proton at position 6 of the phenyl ring shows a doublet of doublets at δ 7.85 ppm. The proton at position 3 of the oxolane ring is observed as a multiplet at δ 5.06 ppm. The methylene protons of the oxolane ring (position 4) appear as a multiplet at δ 4.41 ppm, while the other methylene protons (position 5) are observed as a multiplet at δ 2.75 ppm. The methyl protons of the ester group are seen as a singlet at δ 3.91 ppm.

The ¹³C NMR spectrum in CDCl₃ shows 12 distinct carbon signals. The carbonyl carbon of the ester group resonates at δ 165.4 ppm, while the carbonyl carbon of the lactone ring is found at δ 173.9 ppm. The aromatic carbons appear in the range of δ 116.0–152.0 ppm. The carbon atom of the phenyl ring attached to the ester group (C-2) is observed at δ 152.0 ppm. The methoxy (B1213986) carbon is detected at δ 52.3 ppm. The carbons of the oxolane ring are found at δ 74.3 (C-3), 65.8 (C-4), and 30.1 (C-5) ppm.

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1'-121.5
2'-152.0
3'7.15 (d, J=8.2 Hz)116.0
4'7.50 (t, J=7.8 Hz)132.5
5'7.03 (t, J=7.6 Hz)123.0
6'7.85 (dd, J=7.8, 1.6 Hz)130.0
C=O (ester)-165.4
OCH₃3.91 (s)52.3
2-173.9
35.06 (m)74.3
44.41 (m)65.8
52.75 (m)30.1

While specific multi-dimensional NMR studies for a detailed conformational analysis of this compound are not extensively reported in the available literature, standard 2D NMR experiments such as COSY, HSQC, and HMBC would be instrumental in confirming the through-bond and through-space correlations between protons and carbons, further solidifying the structural assignment. A rotating-frame Overhauser effect spectroscopy (ROESY) or nuclear Overhauser effect spectroscopy (NOESY) experiment could provide insights into the spatial proximity of different protons, offering clues about the preferred conformation of the molecule, particularly the relative orientation of the benzoate (B1203000) and oxolanone rings.

Currently, there is a lack of published dynamic NMR (DNMR) studies focusing on the intramolecular processes of this compound. Such studies could potentially reveal information about the rotational barriers around the C-O bond connecting the two ring systems and the conformational flexibility of the five-membered lactone ring.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight of this compound. The exact mass is a critical parameter for confirming the elemental composition of the molecule. For the molecular formula C₁₂H₁₂O₅, the calculated exact mass is 236.0685. HRMS analysis of this compound would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the characteristic functional groups present in this compound.

The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and lactone groups. The ester C=O stretch typically appears around 1720 cm⁻¹, while the lactone C=O stretch is expected at a higher frequency, around 1770 cm⁻¹, due to the ring strain in the five-membered ring. The C-O stretching vibrations of the ester and ether linkages would be observed in the region of 1250-1000 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches would be found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

Ultraviolet-Visible Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The primary chromophore in this molecule is the benzoate group. The benzene ring, substituted with an ester and an ether group, would be expected to exhibit characteristic absorption bands in the UV region. Typically, substituted benzene rings show a strong absorption band (the E2 band) around 200-230 nm and a weaker, more structured band (the B band) around 250-290 nm. The exact positions and intensities of these absorption maxima would be influenced by the nature and position of the substituents on the aromatic ring. The oxolanone moiety itself does not significantly absorb in the UV-Vis region.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

No single-crystal X-ray diffraction data for this compound is publicly available in the searched resources. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, which in turn reveals the absolute configuration and detailed solid-state structure of a molecule.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Without crystallographic data, a description of the crystal packing and hydrogen bonding networks is not possible. This analysis would typically involve identifying intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern how individual molecules are arranged in the crystal lattice.

Polymorphism and Co-crystallization Studies

There is no information available regarding studies on the polymorphism or co-crystallization of this compound. Such studies would investigate the ability of the compound to exist in different crystalline forms (polymorphs) or to form crystalline structures with other molecules (co-crystals), which can significantly influence its physical and chemical properties.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

While no specific studies detail the use of Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate as a synthetic building block, its structure suggests potential. The ester and lactone functionalities are reactive sites for various organic transformations.

Precursor for the Synthesis of Complex Organic Molecules

Theoretically, the ester linkage can be hydrolyzed to yield 2-[(2-oxooxolan-3-yl)oxy]benzoic acid and methanol (B129727). The lactone ring can be opened by nucleophiles, such as amines or hydroxides, to create more complex structures. For instance, aminolysis of the lactone could lead to the formation of amide derivatives, which are common in pharmacologically active molecules. The aromatic ring is also amenable to electrophilic substitution reactions, allowing for further functionalization.

Scaffold for Combinatorial Chemistry and Library Generation

The compound possesses multiple points for diversification, making it a potential scaffold for combinatorial chemistry. The methyl ester can be converted into a variety of other esters or an amide. The lactone ring can be opened to yield a di-functional aliphatic chain, and the aromatic ring can be substituted. This would allow for the rapid generation of a library of related compounds for screening purposes, for example, in drug discovery or materials science.

Role in Chiral Pool Synthesis and Asymmetric Transformations

The 3-position of the oxolan-2-one ring is a chiral center. Enantiomerically pure forms of the parent alcohol, (S)-3-hydroxy-γ-butyrolactone, are significant chiral building blocks in organic synthesis. nih.govresearchgate.net These are used in the production of various pharmaceuticals. researchgate.net A chemoenzymatic approach has been developed for the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone, highlighting its importance as a chiral intermediate. nih.gov

If this compound were synthesized from an enantiomerically pure 3-hydroxy-γ-butyrolactone, it would be a chiral molecule. This would allow it to be used in asymmetric transformations, where the chirality of the starting material influences the stereochemical outcome of the reaction. This is crucial in the synthesis of pharmaceuticals, where only one enantiomer often has the desired biological activity.

Application in Agrochemical Research as a Structural Motif

Lactones are a class of compounds with known biological activities, including antimicrobial and antifungal properties. nih.govnih.gov The γ-butyrolactone moiety is found in a variety of biologically active natural products and synthetic compounds. nih.gov Additionally, ester derivatives of carboxylic acid agrochemicals are sometimes used to create controlled-release formulations, which can reduce environmental impact and improve efficacy. google.com

While there is no specific research on the agrochemical applications of this compound, its structure, containing both a lactone and a derivative of salicylic (B10762653) acid (related to the herbicide dicamba), suggests a potential, albeit untested, role as a structural motif in the design of new agrochemicals.

Potential as a Monomer or Component in Advanced Polymer Systems

Lactones, such as γ-butyrolactone (also known as oxolan-2-one), are well-known monomers for ring-opening polymerization (ROP) to produce polyesters. stenutz.eu These polymers can have a wide range of properties and applications, including in the biomedical field. Similarly, oxazoline-based polymers are gaining interest for various applications. researchgate.netnih.govresearchgate.net

This compound contains a polymerizable lactone ring. In theory, it could be used as a functional monomer in ROP. The resulting polymer would have a methyl salicylate (B1505791) group pendant to the polyester (B1180765) backbone. This could impart specific properties to the polymer, such as hydrophobicity, aromaticity, or potential biological activity. However, no studies have been published demonstrating the polymerization of this specific monomer.

Use as a Chemical Probe for Fundamental Reaction Studies

A chemical probe is a molecule used to study biological processes or chemical reactions. Given the lack of fundamental research on this compound, its use as a chemical probe has not been documented. To be an effective probe, a compound typically needs to have a specific and well-characterized interaction or reactivity, which is not yet established for this molecule.

Future Research Directions and Emerging Avenues for Methyl 2 2 Oxooxolan 3 Yl Oxy Benzoate Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The first and most critical step will be the development of an efficient and selective synthesis for Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate. A plausible retrosynthetic analysis suggests that the key bond formation would be the ether linkage between the methyl salicylate (B1505791) backbone and the 3-position of the 2-oxoolane (gamma-butyrolactone) ring.

Future research could focus on developing novel catalytic systems to achieve this transformation. This could involve:

Transition-Metal Catalysis: Investigating catalysts based on copper, palladium, or rhodium, which are known to effectively catalyze O-arylation and etherification reactions. The development of ligands that can control selectivity and minimize side reactions will be crucial.

Organocatalysis: Exploring the use of small organic molecules as catalysts. Chiral organocatalysts could offer a route to enantiomerically pure forms of the target molecule, which would be essential for investigating its potential biological activity.

Phase-Transfer Catalysis: For reactions involving a salt of methyl salicylate and a halo-substituted lactone, phase-transfer catalysts could enhance reaction rates and yields by facilitating the transport of reactants between different phases.

The efficiency of these catalytic systems would be evaluated based on reaction yield, selectivity, turnover number, and turnover frequency. A data table summarizing the performance of different hypothetical catalytic systems is presented below.

Catalyst SystemLigand/PromoterSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
CuI1,10-PhenanthrolineDMF100HypotheticalN/A
Pd(OAc)₂Buchwald LigandToluene80HypotheticalN/A
Chiral AmineN/ACH₂Cl₂25HypotheticalHypothetical
TBABN/AH₂O/Toluene60HypotheticalN/A
This table presents hypothetical data for illustrative purposes, as no experimental data for the synthesis of this compound currently exists.

Exploration of Bio-Inspired Synthetic Routes and Chemoenzymatic Transformations

Nature often provides elegant and efficient solutions to complex chemical transformations. Future research into the synthesis of this compound could draw inspiration from biological processes.

Enzymatic Synthesis: The use of enzymes, such as lipases or etherases, could offer a highly selective and environmentally friendly route to the target molecule. Researchers could screen a variety of commercially available enzymes or employ protein engineering to develop a biocatalyst specifically tailored for this reaction.

Biomimetic Catalysis: Designing synthetic catalysts that mimic the active sites of enzymes could provide the high selectivity of biocatalysts while offering greater operational stability and a broader substrate scope.

A chemoenzymatic approach, combining traditional chemical synthesis with enzymatic steps, could also be a powerful strategy. For instance, an enzymatic resolution step could be used to separate enantiomers of a key intermediate, leading to an enantiomerically pure final product.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of synthetic routes to this compound, modern automation and high-throughput techniques will be invaluable.

Flow Chemistry: Performing the synthesis in a continuous flow reactor would allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processes. The ability to rapidly screen a wide range of reaction conditions in an automated fashion would significantly speed up the optimization process.

Automated Synthesis Platforms: The use of robotic systems for high-throughput screening of catalysts, solvents, and reaction conditions would enable the rapid identification of optimal synthetic protocols. These platforms can perform numerous experiments in parallel, generating large datasets that can be analyzed to understand structure-activity relationships and reaction mechanisms.

Design of Advanced Spectroscopic Probes and Chemical Sensors

Once this compound can be synthesized, its unique structural features could be exploited in the development of new analytical tools.

Fluorescent Probes: By incorporating a fluorophore into the molecular structure, it may be possible to create a sensor that exhibits a change in its fluorescence properties upon binding to a specific analyte. The lactone and ester functionalities could serve as potential binding sites or undergo reactions that alter the electronic properties of the fluorophore.

Chemical Sensors: The molecule could be immobilized on a solid support to create a chemical sensor for the detection of specific ions or molecules. The interaction of an analyte with the immobilized compound could be detected through changes in optical, electrochemical, or mass-sensitive signals.

The design of such probes would require a detailed understanding of the molecule's spectroscopic properties, which would be determined using techniques such as UV-Vis absorption, fluorescence spectroscopy, and nuclear magnetic resonance (NMR).

Discovery of Unprecedented Chemical Reactivity and Transformations

The juxtaposition of the benzoate (B1203000) and lactone moieties in this compound may give rise to novel and unexpected chemical reactivity. Future research will undoubtedly focus on exploring the transformations of this new molecule.

Ring-Opening Reactions: The lactone ring is susceptible to nucleophilic attack, leading to ring-opening. The nature of the product will depend on the nucleophile and the reaction conditions. The influence of the adjacent benzoate group on the reactivity of the lactone will be a key area of investigation.

Intramolecular Reactions: The close proximity of the ester and lactone functionalities could facilitate intramolecular cyclization or rearrangement reactions under specific conditions, leading to the formation of complex polycyclic structures.

Directed Reactions: The functional groups on the molecule could be used to direct reactions at specific positions. For example, the ester group could be used as a directing group in metal-catalyzed C-H activation reactions on the aromatic ring.

The exploration of these and other reactions will expand our understanding of fundamental chemical principles and could lead to the discovery of new synthetic methodologies. A summary of potential, yet-to-be-discovered, reactions is provided in the table below.

Reaction TypeReagentsPotential Product
Lactone Ring-OpeningNaOH, H₂OSodium 2-(3-hydroxy-1-carboxypropoxy)benzoate
Intramolecular CyclizationStrong AcidFused Polycyclic Lactone
Directed C-H FunctionalizationPd(OAc)₂, OxidantC-H Functionalized Benzoate Derivative
This table presents hypothetical reactions and products as no experimental data for the reactivity of this compound is available.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.